molecular formula C13H17BBrFO2 B6308241 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester CAS No. 2121512-72-7

2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester

Cat. No.: B6308241
CAS No.: 2121512-72-7
M. Wt: 314.99 g/mol
InChI Key: GZBCTMFOBKRHHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

The compound likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst that has undergone oxidative addition with an electrophilic organic group . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The susceptibility of boronic pinacol esters to hydrolysis, particularly at physiological ph, may impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester’s action are likely dependent on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors, such as pH, can influence the action, efficacy, and stability of this compound . For instance, the compound’s susceptibility to hydrolysis increases at physiological pH, which may affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions are employed to ensure high yields and purity. The use of advanced catalytic systems and automation in the process enhances efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of molecules with specific functional groups .

Properties

IUPAC Name

2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBCTMFOBKRHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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